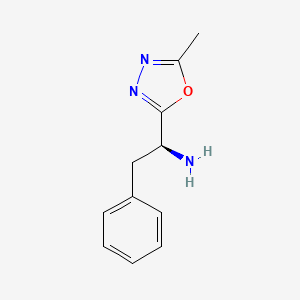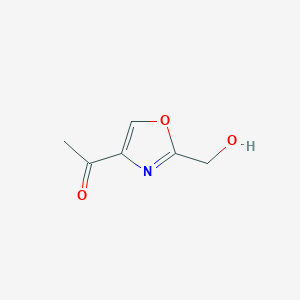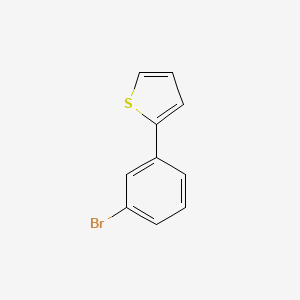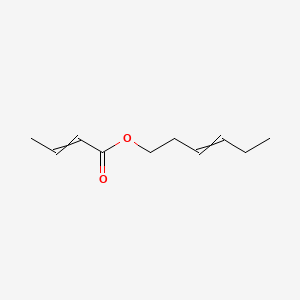
Hex-3-en-1-yl but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-3-en-1-yl but-2-enoate: is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . This compound is also known by other names such as (3Z)-3-Hexenyl (2E)-2-butenoate and (Z)-3-Hexenyl (E)-2-butenoate . It is a useful research compound and is typically used in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of Hex-3-en-1-yl but-2-enoate involves the esterification of hex-3-en-1-ol with crotonic acid in the presence of p-toluenesulfonic acid (PTSA) as a catalyst and toluene as a solvent. The reaction mixture is heated to reflux at about 120-130°C, and water is removed azeotropically. The reaction is aged at reflux for about 4-5 hours until no more water evolves. The reaction mixture is then cooled to room temperature and quenched with water. The organic layer is separated and subsequently washed with sodium carbonate solution and further distilled to provide the ester.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hex-3-en-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Hex-3-en-1-yl but-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to plant biology and pheromone research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The ester is used in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Hex-3-en-1-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .
Comparaison Avec Des Composés Similaires
- Crotonic acid (trans-2-butenoic acid)
- Isocrotonic acid (cis-2-butenoic acid)
- Hex-3-en-1-ol
Comparison:
Hex-3-en-1-yl but-2-enoate is unique due to its specific ester linkage and the presence of both (E) and (Z) isomers. This gives it distinct chemical and physical properties compared to similar compounds. For example, crotonic acid and isocrotonic acid are simple carboxylic acids without the ester linkage, while hex-3-en-1-ol is an alcohol without the ester functionality .
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
hex-3-enyl but-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3 |
Clé InChI |
KITGYVIOYOCIIE-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCOC(=O)C=CC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

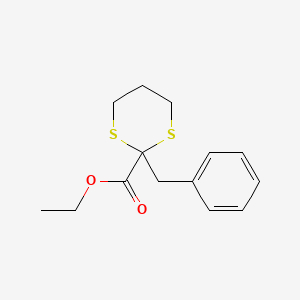
![3-Methyl-1-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8698767.png)
![6-Bromo-7-methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine](/img/structure/B8698772.png)

![(s)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2h-benzo[e][1,4]diazepin-2-one](/img/structure/B8698785.png)
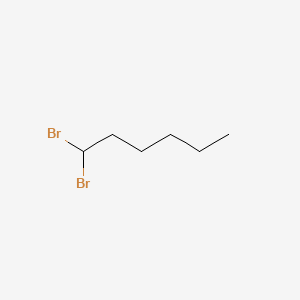
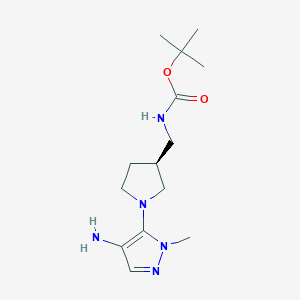
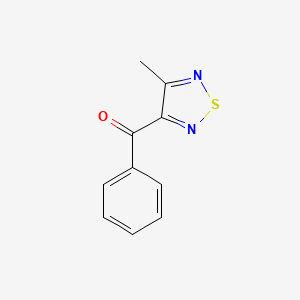
![3-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]imidazolidine-2,4-dione](/img/structure/B8698830.png)
